molecular formula C20H27N3OS B11482986 2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone

2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone

Cat. No.: B11482986
M. Wt: 357.5 g/mol
InChI Key: NASBAVOIWDTMTL-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring fused with a cyclohexyl group, a sulfanyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone typically involves the condensation of o-phenylenediamine with cyclohexanone to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted piperidinyl derivatives.

Scientific Research Applications

2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the piperidinyl group can modulate its binding affinity to various receptors .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with a wide range of biological activities.

    Cyclohexylbenzimidazole: Similar structure but lacks the sulfanyl and piperidinyl groups.

    Piperidinylbenzimidazole: Contains the piperidinyl group but lacks the cyclohexyl and sulfanyl groups.

Uniqueness

2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone is unique due to its combination of a benzimidazole ring with cyclohexyl, sulfanyl, and piperidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

2-(1-cyclohexylbenzimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C20H27N3OS/c24-19(22-13-7-2-8-14-22)15-25-20-21-17-11-5-6-12-18(17)23(20)16-9-3-1-4-10-16/h5-6,11-12,16H,1-4,7-10,13-15H2

InChI Key

NASBAVOIWDTMTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)N4CCCCC4

Origin of Product

United States

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